CETP Inhibitory Activity: Patent-Level Claim of Potency vs. In-Class Baseline
The Bayer HealthCare patent family (US2008/0255068 and US2012/0142728) specifically claims N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide as a 'highly effective inhibitor of cholesterol ester transfer protein (CETP)' [1]. While the patent does not disclose a direct IC₅₀ value for this exact compound, the lead tetrahydroquinoline A within the same structural class exhibits a CETP IC₅₀ of 39 nM [2]. The presence of the cyclopropanecarbonyl substituent in the claimed compound is structurally correlated with enhanced potency relative to simpler N-acyl analogs [1].
| Evidence Dimension | CETP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Claimed as 'highly effective' CETP inhibitor (patent disclosure); no explicit IC₅₀ provided |
| Comparator Or Baseline | Tetrahydroquinoline A (in-class benchmark): IC₅₀ = 39 nM [2] |
| Quantified Difference | Not quantifiable; structural features align target compound with low-nanomolar CETP inhibitor class |
| Conditions | Partially purified CETP enzymatic assay (comparator data) |
Why This Matters
For research programs targeting CETP-mediated lipid modulation, selection of a compound explicitly claimed in a major pharmaceutical patent provides a validated, structurally enabled starting point for hit-to-lead optimization.
- [1] Bayer HealthCare AG. Chemical Compound and Its Use. US Patent Application US2008/0255068 A1. Published October 16, 2008. View Source
- [2] Rano TA, et al. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. Bioorg Med Chem Lett. 2009;19(9):2456-60. PMID: 19339179. View Source
